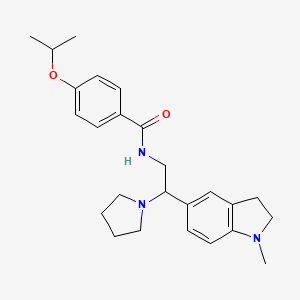
4-isopropoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H33N3O2 and its molecular weight is 407.558. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-isopropoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (CAS Number: 922137-08-4) is a member of the benzamide class and has shown potential biological activities that warrant detailed exploration. This article aims to summarize its biological activity, including structure-activity relationships (SAR), molecular interactions, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C23H29N3O, with a molecular weight of approximately 407.5 g/mol. The structure features an isopropoxy group, a pyrrolidine moiety, and an indoline derivative, which are critical for its biological activity.
The compound's biological activity is primarily linked to its ability to interact with specific protein targets involved in various cellular processes. Notably, it has been studied for its potential as an inhibitor of certain proteases, which play significant roles in viral replication and tumor progression.
Inhibition of Proteases
Research has indicated that compounds similar to This compound can inhibit papain-like cysteine proteases (PLpro), which are crucial for the life cycle of coronaviruses such as SARS-CoV and SARS-CoV-2. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the compound's efficacy. Studies have shown that modifications in the benzamide structure significantly influence binding affinity and selectivity towards target proteins. For instance:
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| Compound A | 1.77 | Potent PLpro inhibitor |
| Compound B | 4.74 | Moderate activity |
| Compound C | >500 | Inactive |
These findings suggest that specific substituents on the benzamide core can enhance or diminish biological activity .
Antiviral Activity
In vitro studies have demonstrated that This compound exhibits antiviral properties against SARS-CoV-2. The compound was tested on Vero E6 cells, showing low cytotoxicity with an effective concentration (EC50) significantly lower than the cytotoxic concentration (CC50), indicating a favorable selectivity index (SI) .
Cytotoxicity Assessment
A cytotoxicity assay using the MTT method indicated that the compound retains a high safety profile, with CC50 values well above the EC50 levels observed in antiviral assays. This suggests potential for therapeutic use with minimal side effects .
特性
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-18(2)30-22-9-6-19(7-10-22)25(29)26-17-24(28-13-4-5-14-28)20-8-11-23-21(16-20)12-15-27(23)3/h6-11,16,18,24H,4-5,12-15,17H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEHXUQRHWOCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














